Dimethyl 3-iodophthalate
CAS No.: 102928-38-1
Cat. No.: VC20743254
Molecular Formula: C10H9IO4
Molecular Weight: 320.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102928-38-1 |
---|---|
Molecular Formula | C10H9IO4 |
Molecular Weight | 320.08 g/mol |
IUPAC Name | dimethyl 3-iodobenzene-1,2-dicarboxylate |
Standard InChI | InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 |
Standard InChI Key | ULNMLTNBMOVVPA-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C(=CC=C1)I)C(=O)OC |
Canonical SMILES | COC(=O)C1=C(C(=CC=C1)I)C(=O)OC |
Fundamental Properties and Structural Characteristics
Dimethyl 3-iodophthalate, with the chemical formula C10H9IO4, is an organoiodine compound featuring a phthalate diester structure with an iodine atom at the 3-position of the benzene ring. This compound is identified in chemical databases by the CAS Registry Number 102928-38-1, enabling precise tracking and referencing in scientific literature .
Physical and Chemical Properties
The molecular properties of dimethyl 3-iodophthalate are critical for understanding its behavior in chemical reactions and its potential applications. The compound has a molecular weight of 320.081 g/mol and an exact mass of 319.955, as determined by high-resolution mass spectrometry . These precise measurements are essential for analytical chemists when confirming the identity and purity of the compound during synthesis and application studies.
The physical properties of dimethyl 3-iodophthalate are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C10H9IO4 |
CAS Number | 102928-38-1 |
Molecular Weight | 320.08100 g/mol |
Exact Mass | 319.95500 |
Polar Surface Area (PSA) | 52.60000 |
LogP | 1.86440 |
The compound's modest LogP value of 1.86440 indicates moderate lipophilicity, suggesting a balanced distribution between aqueous and organic phases during extraction procedures . This property is particularly relevant for its application in organic synthesis where phase separation and purification are critical steps. The polar surface area (PSA) of 52.60000 provides insight into the compound's ability to permeate cell membranes, which may be relevant for applications in medicinal chemistry.
Nomenclature and Identification
Dimethyl 3-iodophthalate is known by several synonyms in the scientific literature, reflecting different naming conventions and traditions:
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3-iodo-phthalic acid dimethyl ester
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1,2-Benzenedicarboxylic acid, 3-iodo-, dimethyl ester
These alternative names are important for comprehensive literature searches and cross-referencing across international research publications. The systematic IUPAC name, dimethyl 3-iodobenzene-1,2-dicarboxylate, precisely describes the structural arrangement of functional groups and is preferred in formal scientific communications .
Synthetic Methodologies
The synthesis of dimethyl 3-iodophthalate has been reported through multiple pathways, with variations depending on starting materials and desired scale. These synthetic routes highlight the compound's position as an intermediate in more complex molecular architectures.
Synthesis from 3-Nitrophthalic Acid
A well-documented synthetic route begins with commercially available 3-nitrophthalic acid, proceeding through several transformations to yield dimethyl 3-iodophthalate. This multi-step process involves:
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Esterification of 3-nitrophthalic acid via the corresponding acid chloride to form the nitrodiester (reported yield: 100%)
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Catalytic hydrogenation of the nitrodiester to produce the aminodiester (reported yield: 100%)
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Diazotization of the amino group followed by iodination, resulting in dimethyl 3-iodophthalate with approximately 91% yield
This synthetic pathway demonstrates excellent atom economy and high yields across multiple steps, making it suitable for large-scale preparation. The process utilizes classical organic transformations that can be performed with standard laboratory equipment and reagents, contributing to its practicality in both academic and industrial settings.
Alternative Synthetic Approaches
Role in Chemical Transformations
Dimethyl 3-iodophthalate serves as a versatile building block in various chemical transformations, particularly in the construction of complex molecular structures.
Precursor to 3-Iodophthalic Acid
One of the most significant applications of dimethyl 3-iodophthalate is as a precursor to 3-iodophthalic acid. The conversion involves saponification followed by acidification, typically yielding about 93% of 3-iodophthalic acid . This transformation is crucial in the synthesis pathway of hypervalent iodine reagents, particularly meta-iodoxybenzoic acid (mIBX), which has applications as a green oxidant in organic synthesis.
The reaction sequence proceeds as follows:
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Saponification of dimethyl 3-iodophthalate with sodium hydroxide
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Acidification to produce 3-iodophthalic acid
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Oxidation of 3-iodophthalic acid to form mIBX using potassium bromate in sulfuric acid
The high yield (93%) of this transformation highlights the efficiency of using dimethyl 3-iodophthalate as an intermediate in the synthesis of these specialized reagents.
Applications in Coupling Reactions
Dimethyl 3-iodophthalate participates in various coupling reactions, exploiting the reactivity of the carbon-iodine bond. Notable examples include:
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Suzuki cross-coupling reactions, where the compound reacts with boronic acids or esters to form new carbon-carbon bonds
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C-H activation-arylation processes, where it serves as an arylating agent for functionalized heterocycles
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Sonogashira coupling with terminal alkynes, providing access to alkyne-substituted phthalate derivatives
These coupling reactions are valuable for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and functional materials.
Structural Studies and Characterization
Understanding the structural features of dimethyl 3-iodophthalate and related compounds provides insight into their reactivity and physical properties.
Applications in Organic Synthesis
Dimethyl 3-iodophthalate serves as a crucial building block in various synthetic pathways, particularly in the development of structurally complex molecules with potential pharmaceutical applications.
Synthesis of Hypervalent Iodine Reagents
A significant application of dimethyl 3-iodophthalate lies in the synthesis of meta-iodoxybenzoic acid (mIBX), a water-soluble hypervalent iodine reagent. This transformation proceeds through the following steps:
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Saponification and acidification of dimethyl 3-iodophthalate to produce 3-iodophthalic acid (93% yield)
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Oxidation of 3-iodophthalic acid using potassium bromate in sulfuric acid to form mIBX (71% isolated yield)
The mIBX compound functions as an environmentally friendly ("green") oxidant, particularly effective for the selective oxidation of allylic and benzylic alcohols in aqueous media. This application demonstrates the indirect contribution of dimethyl 3-iodophthalate to sustainable chemistry practices .
Structure-Activity Relationship Studies
Dimethyl 3-iodophthalate has been utilized in structure-activity relationship (SAR) studies for the development of bioactive compounds. For example, it has been employed in the synthesis of (3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, where it serves as a source of the 3-carboxyphenyl moiety through various coupling strategies .
The versatility of dimethyl 3-iodophthalate in these synthetic applications stems from:
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The reactive iodine functionality that facilitates various metal-catalyzed coupling reactions
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The diester groups that provide opportunities for further functionalization
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The rigid aromatic structure that contributes to conformational stability in the resulting products
These characteristics make dimethyl 3-iodophthalate particularly valuable in medicinal chemistry and materials science, where precise structural control is essential for optimizing properties and functions.
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